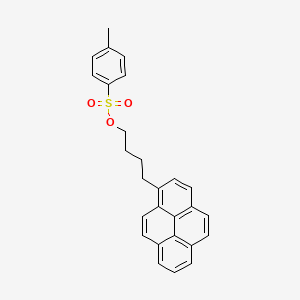

4-(1-Pyrenyl)-butyl tosylate

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyren-1-ylbutyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O3S/c1-19-8-15-24(16-9-19)31(28,29)30-18-3-2-5-20-10-11-23-13-12-21-6-4-7-22-14-17-25(20)27(23)26(21)22/h4,6-17H,2-3,5,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBHGZRWDPXSAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 1 Pyrenyl Butyl Tosylate

Established Synthetic Routes to 4-(1-Pyrenyl)-butyl tosylate

The most established and widely employed synthetic route to 4-(1-pyrenyl)-butyl tosylate involves a two-step process: the synthesis of the precursor alcohol, 4-(1-pyrenyl)butanol, followed by its tosylation.

Precursor Synthesis and Functional Group Transformations

The immediate precursor to 4-(1-pyrenyl)-butyl tosylate is 4-(1-pyrenyl)butanol. This alcohol can be synthesized through various methods, a common one being the reduction of a corresponding carboxylic acid or its ester derivative. For example, 1-pyrenebutyric acid can be reduced to 4-(1-pyrenyl)butanol. A review of synthetic routes to pyrene-based materials indicates that 1-pyrenebutanol (B1224789) can be prepared by the reduction of methyl 4-(1-pyrenyl)butyrate with diisobutylaluminium hydride (DIBAL-H) uky.edu.

Tosylation Reactions: Mechanism and Optimization Strategies

The conversion of 4-(1-pyrenyl)butanol to 4-(1-pyrenyl)-butyl tosylate is achieved through a tosylation reaction. This reaction involves treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine (B92270) or triethylamine (B128534) (TEA). nih.gov The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. libretexts.org

The mechanism of tosylation involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride. This is followed by the departure of the chloride ion. The base then deprotonates the resulting oxonium ion to yield the final tosylate ester and the protonated base. A crucial aspect of this reaction is that the C-O bond of the alcohol remains intact, meaning the stereochemistry at the carbon bearing the hydroxyl group is retained. libretexts.orglibretexts.org

General Tosylation Procedure:

| Step | Description | Reagents/Conditions |

| 1 | Dissolution of Alcohol | Anhydrous dichloromethane (B109758) (CH2Cl2) |

| 2 | Addition of Base and Catalyst | Triethylamine (TEA), 4-Dimethylaminopyridine (B28879) (DMAP) (catalytic) |

| 3 | Cooling of Reaction Mixture | 0 °C |

| 4 | Addition of Tosylating Agent | p-Toluenesulfonyl chloride (TsCl) in CH2Cl2 |

| 5 | Reaction | Stirring at 0 °C, followed by warming to room temperature |

| 6 | Work-up | Addition of water, extraction with an organic solvent, washing with NaHCO3 and brine |

| 7 | Purification | Evaporation of solvent, further purification if necessary |

Optimization of the tosylation reaction often involves the use of a catalyst such as 4-dimethylaminopyridine (DMAP), which accelerates the reaction. The choice of solvent is also critical, with anhydrous aprotic solvents like dichloromethane or chloroform (B151607) being preferred to prevent unwanted side reactions. Reaction temperature is typically kept low (e.g., 0 °C) initially to control the reaction rate and minimize the formation of byproducts.

Alternative Synthetic Approaches to Related Pyrenyl Alkyl Sulfonates

While the reaction of an alcohol with tosyl chloride is the most common method for preparing tosylates, other sulfonylating agents can be employed. Mesylates (using methanesulfonyl chloride) and triflates (using triflic anhydride) are alternative sulfonate esters that also serve as excellent leaving groups. csbsju.edu

For the synthesis of pyrenyl sulfonates where the sulfonate group is directly attached to the pyrene (B120774) ring, such as pyrene-1-sulfonate, a different synthetic strategy is required. This typically involves the direct sulfonation of pyrene or the synthesis of ionic adducts from a pyrenesulfonic acid salt. acs.org

Role as a Key Intermediate in Complex Molecular Construction

The primary utility of 4-(1-pyrenyl)-butyl tosylate lies in its role as a key intermediate for the synthesis of more complex molecules. The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in S\textsubscript{N}2 reactions. nih.gov This allows for the covalent attachment of the 4-(1-pyrenyl)butyl moiety to various substrates.

This strategy is extensively used to introduce the pyrene group as a fluorescent probe or label into biological molecules and materials. The long alkyl chain acts as a spacer, minimizing steric hindrance and potential interference of the bulky pyrene group with the target molecule's function. For instance, pyrene-labeled lipids and other biomolecules are synthesized to study their interactions and dynamics within cellular membranes and other biological systems. scielo.brresearchgate.net

The ability to introduce a highly fluorescent and environmentally sensitive pyrene group makes 4-(1-pyrenyl)-butyl tosylate a valuable tool in the fields of biochemistry, materials science, and medicinal chemistry for the construction of complex, functional molecules. scielo.brresearchgate.net The reaction of the tosylate with a nucleophile proceeds with inversion of configuration if the carbon atom is a stereocenter. libretexts.orglibretexts.org

Chemical Reactivity and Derivatization Pathways

Nucleophilic Substitution Reactions Involving the Tosylate Group

The tosylate (-OTs) group is an excellent leaving group due to the ability of the tosyl group to stabilize the negative charge through resonance. This makes the terminal carbon of the butyl chain highly electrophilic and susceptible to attack by a wide variety of nucleophiles, primarily through an SN2 (bimolecular nucleophilic substitution) mechanism.

Formation of Pyrenyl-Functionalized Moieties

The primary utility of 4-(1-Pyrenyl)-butyl tosylate lies in its ability to act as a pyrene-alkylation agent. Nucleophiles can readily displace the tosylate group to form a new covalent bond, thereby incorporating the pyrene-butyl fragment into a new molecular architecture. This reaction is a straightforward and efficient method for introducing the photophysically active pyrene (B120774) unit, which is widely used as a fluorescent probe. For instance, reaction with oxygen-based nucleophiles like alcohols or phenols in the presence of a non-nucleophilic base yields ethers, while reaction with carboxylates produces esters. A notable example is the synthesis of 4-(1-pyrenyl)-butyl-α-D-mannopyranoside, where the pyrene-butyl group is attached to a mannose sugar unit, creating a fluorescent glycolipid for biological studies. researchgate.net

Synthesis of Pyrenyl-Labeled Amines and Other Heteroatom Conjugates

A significant application of this reactivity is the synthesis of pyrene-labeled compounds containing heteroatoms such as nitrogen, sulfur, and phosphorus. The reaction with primary or secondary amines is a common strategy to produce fluorescently labeled amines. youtube.comyoutube.com While direct reaction with ammonia (B1221849) or primary amines can lead to multiple alkylations, reaction conditions can be controlled to favor mono-alkylation. youtube.com This pathway is crucial for creating probes to study biological systems, such as protein labeling or the synthesis of fluorescent ligands for receptors.

Similarly, sulfur-based nucleophiles, such as thiols, react to form thioethers. These reactions are typically high-yielding and proceed under mild conditions, highlighting the versatility of the tosylate group as a reactive handle for conjugation.

| Nucleophile (Nu:) | Product Structure | Product Class |

| R-O⁻ | Py-(CH₂)₄-OR | Ether |

| R-NH₂ | Py-(CH₂)₄-NHR | Secondary Amine |

| R-S⁻ | Py-(CH₂)₄-SR | Thioether |

| N₃⁻ | Py-(CH₂)₄-N₃ | Alkyl Azide |

| CN⁻ | Py-(CH₂)₄-CN | Nitrile |

Coupling Reactions for Extended Conjugated Systems

While the pyrene ring itself is often modified using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) starting from a halogenated pyrene, the alkyl tosylate moiety offers alternative, albeit less conventional, coupling opportunities. uky.edu Modern developments in catalysis have shown that alkyl tosylates can participate in cross-coupling reactions. For example, palladium and nickel catalysts can facilitate the coupling of alkyl tosylates with Grignard reagents or other organometallic species to form new carbon-carbon bonds. organic-chemistry.orgresearchgate.netacs.org These reactions can extend the conjugation of the pyrene system or link it to other functional units. However, C(sp³)–C(sp³) coupling reactions involving alkyl tosylates can be challenging due to the high activation barrier of the C–O bond. nih.gov Dual catalytic systems, such as Ni/Co combinations, have been developed to activate alkyl tosylates for reductive homo-coupling. nih.gov

Radical Reactions and Their Mechanistic Implications

The pyrene moiety is a well-known chromophore that can participate in photochemical reactions. Upon absorption of UV light, the pyrene unit can be promoted to an excited state, which can lead to the formation of radical species. While the tosylate group itself is not typically a radical initiator, the pyrene ring can form a radical cation upon photo-oxidation. scielo.br This pyrenyl radical cation can then undergo further reactions. mdpi.com

Visible-light photoredox catalysis offers a modern pathway to generate alkyl radicals from C-O bonds, although this is more commonly applied to precursors like alcohols and carboxylic acids rather than tosylates directly. nih.gov However, it is conceivable that under specific photocatalytic conditions, the C-O bond in the tosylate could be cleaved to generate a 4-(1-pyrenyl)butyl radical. This radical could then participate in various transformations, such as addition to alkenes or Minisci-type reactions, opening up alternative derivatization pathways that are distinct from the more common nucleophilic substitution routes. acs.org

Chemo- and Regioselectivity in Functionalization

4-(1-Pyrenyl)-butyl tosylate possesses two main sites of reactivity: the pyrene aromatic system and the alkyl tosylate group. This duality allows for high chemoselectivity in its functionalization.

Reactions at the Tosylate Group : Nucleophilic substitution reactions occur exclusively at the terminal carbon of the butyl chain. The conditions for these reactions (e.g., basic or neutral conditions with a strong nucleophile) are typically mild enough not to affect the aromatic pyrene ring.

Reactions at the Pyrene Ring : Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) occurs on the pyrene ring. google.com These reactions require strong electrophiles and often acidic conditions, under which the tosylate group is generally stable. The substitution pattern on the pyrene ring is directed by the existing alkyl substituent, typically favoring the positions most distant from the point of attachment.

This difference in reactivity allows for a stepwise functionalization strategy. One could first perform a nucleophilic substitution at the tosylate group and then subsequently modify the pyrene ring via electrophilic substitution, or vice versa. This orthogonal reactivity is a powerful tool for the synthesis of complex, multifunctional pyrene-based molecules.

Polymerization Initiation and Polymer Modification via 4-(1-Pyrenyl)-butyl tosylate

The structure of 4-(1-Pyrenyl)-butyl tosylate makes it suitable for applications in polymer chemistry, both as a potential initiator and as a modifying agent.

Polymerization Initiation : Alkyl tosylates are known initiators for the cationic ring-opening polymerization (CROP) of certain monomers, particularly 2-oxazolines. researchgate.net The tosylate can act as a covalent initiator that, upon reaction with a monomer, generates a cationic propagating species. researchgate.netwikipedia.org This would produce a polymer chain with a pyrene unit at one end, serving as a fluorescent label for tracking the polymer. This approach is a key method for creating well-defined polymers with specific end-group functionality. wikipedia.org

Polymer Modification : The high reactivity of the tosylate group towards nucleophiles makes this compound an excellent agent for the post-polymerization modification of polymers. rsc.org Polymers containing nucleophilic functional groups (e.g., hydroxyls, amines, thiols) can be reacted with 4-(1-Pyrenyl)-butyl tosylate to covalently attach the pyrene label along the polymer backbone or as side chains. This method is advantageous for introducing fluorescent properties to pre-existing polymers, enabling their use in applications such as sensors, imaging, or studies of polymer dynamics. nih.gov

| Polymerization Role | Mechanism | Resulting Polymer Structure |

| Initiator | Cationic Ring-Opening Polymerization | Py-(CH₂)₄-[Monomer]ₙ |

| Modifying Agent | Nucleophilic Substitution | Polymer-Nu-(CH₂)₄-Py |

Photophysical Phenomena and Advanced Spectroscopic Investigations of Pyrenyl Alkyl Systems

Electronic Transitions and Excited-State Dynamics

The electronic absorption and emission spectra of pyrene (B120774) and its derivatives are governed by π → π* transitions within the aromatic core. The absorption spectrum of pyrene typically displays two distinct bands corresponding to the S₀ → S₂ (¹Lₐ state) and S₀ → S₁ (¹Lₐ state) transitions. The S₁ state is characterized by a vibrational fine structure, with the relative intensities of these vibronic bands being highly sensitive to the surrounding environment.

Upon excitation, the pyrene moiety in 4-(1-Pyrenyl)-butyl tosylate transitions to an excited singlet state (S₁). The subsequent decay from this excited state can occur through several pathways, including fluorescence, intersystem crossing to the triplet state (T₁), and non-radiative decay. The rates of these processes are influenced by the structure of the substituent attached to the pyrene core. While the quantum yields of fluorescence may not vary significantly with the substituent, the excited-state lifetimes and radiative decay constants can change considerably. An excellent correlation often exists between the maximum extinction coefficient (ε_max) of the S₁-S₀ transition and both the radiative rate constant (k_r) and the excited-state lifetime, provided no other significant decay processes are at play. nih.gov

First-principles studies on pyrene have provided detailed insights into its electronic and vibrational response upon excitation. Time-dependent density-functional theory (TDDFT) has been a powerful tool in simulating the ultrafast electronic and vibrational dynamics of pyrene and its derivatives in the sub-picosecond timescale. researchgate.net These computational approaches, combined with experimental techniques like femtosecond broad-band pump-probe spectroscopy, have illuminated the complex interplay of electronic and nuclear motions that govern the excited-state dynamics of pyrenyl systems. acs.org

Excimer Formation Mechanisms and Kinetics in Pyrene Derivatives

A hallmark of pyrene photophysics is its ability to form excimers, which are excited-state dimers formed between an excited pyrene molecule and a ground-state pyrene molecule. acs.orgresearchgate.net This phenomenon is readily identifiable by the appearance of a broad, structureless emission band at a longer wavelength (typically around 480-500 nm) compared to the structured monomer emission (370-400 nm). researchgate.net The formation of excimers can occur through both intramolecular and intermolecular pathways.

In molecules where two pyrene units are connected by a flexible linker, such as in various dipyrenyl compounds, intramolecular excimer formation is a prominent decay pathway. nih.govacs.orgacs.org The efficiency and kinetics of this process are highly dependent on the length and nature of the linker chain. For a compound like 4-(1-Pyrenyl)-butyl tosylate, while it only contains a single pyrene moiety, understanding intramolecular excimer formation in related systems provides a framework for interpreting its potential interactions in concentrated solutions or aggregated states.

Studies on dipyrenyl compounds have shown that the presence of certain functionalities in the linker, such as –NH–(CO)– or –S–S–, can facilitate intramolecular excimer formation. acs.org The rate constant for excimer formation is influenced by the solvent and temperature, providing insights into the dynamics of the process. acs.org For instance, in some sterically constrained pyrene dimers, a mixture of monomer and excimer fluorescence is observed in fluid solution at room temperature, while only monomer emission is seen in a glassy matrix at 77 K. nih.gov

In solutions containing 4-(1-Pyrenyl)-butyl tosylate, intermolecular excimer formation can occur as the concentration of the compound increases. This process involves the diffusional encounter of an excited molecule with a ground-state molecule. The formation of ground-state aggregates or dimers can also lead to direct excitation to an excimer-like state. mdpi.com

The propensity for pyrene to self-associate and form excimers is a key feature of its photophysics. acs.org In the solid state, such as in crystalline pyrene nanoparticles, excimer formation can be the primary excited-state decay pathway. acs.org Some pyrene-substituted ethenes exhibit aggregation-enhanced excimer emission, where the fluorescence quantum yields in the solid state can be as high as 100%. rsc.org This is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels. rsc.org

| Property | Monomer Emission | Excimer Emission |

|---|---|---|

| Wavelength Range | 370 - 400 nm | 480 - 500 nm |

| Spectral Shape | Structured, vibronic bands | Broad, featureless |

| Formation Mechanism | Direct excitation of a single molecule | Interaction between an excited and a ground-state molecule |

Influence of Microenvironment on Photophysical Properties

The fluorescence of pyrene and its derivatives is exquisitely sensitive to the polarity and composition of its immediate surroundings. nih.govresearchgate.netuvic.canih.gov This sensitivity makes pyrene a powerful probe for investigating the microenvironments of complex systems.

The vibronic band structure of the pyrene monomer fluorescence is particularly sensitive to solvent polarity. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃), known as the Py scale, is widely used to determine the polarity of the cybotactic region around the probe molecule. cdnsciencepub.comcdnsciencepub.com In polar solvents, the intensity of the (0,0) band (I₁) is enhanced due to a reduction in the local symmetry of the pyrene molecule, which increases the transition probability of this symmetry-forbidden band. cdnsciencepub.com This effect has been observed in various pyrene derivatives and is a reliable indicator of the local dielectric constant. optica.orgresearchgate.net

For 4-(1-Pyrenyl)-butyl tosylate, changes in solvent polarity would be expected to alter the I₁/I₃ ratio of its monomer fluorescence, providing information about the solvation shell around the pyrenyl chromophore.

| Solvent | Polarity (Dielectric Constant) | Approximate I₁/I₃ Ratio |

|---|---|---|

| Hexane | 1.88 | ~0.6 |

| Dichloromethane (B109758) | 8.93 | ~1.2 |

| Acetonitrile | 37.5 | ~1.6 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~1.95 cdnsciencepub.com |

The fluorescence of pyrene derivatives can be quenched by various molecules through different mechanisms, including dynamic (collisional) quenching, static quenching (formation of a non-fluorescent ground-state complex), and energy transfer. acs.orgresearchgate.netmdpi.com

Dynamic quenching involves the collision of a quencher molecule with the excited pyrene moiety, leading to non-radiative de-excitation. The efficiency of this process is often described by the Stern-Volmer equation. Common quenchers for pyrene fluorescence include oxygen, nitromethane, and heavy atoms. nih.govresearchgate.netrsc.org Studies have shown that quenching can occur via exciplex formation, which involves a weak electron-transfer interaction between the pyrene and the quencher. acs.org

Static quenching occurs when a complex forms between the pyrene derivative and the quencher in the ground state. mdpi.com This pre-association reduces the concentration of fluorescent molecules available for excitation.

Energy transfer can also lead to fluorescence quenching. If an acceptor molecule with an appropriate energy level is in proximity to the excited pyrene, energy can be transferred from the pyrene (donor) to the acceptor, resulting in quenching of the pyrene fluorescence and potentially sensitized fluorescence from the acceptor. The efficiency of this process is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.

In the context of 4-(1-Pyrenyl)-butyl tosylate, the presence of various species in its environment could lead to fluorescence quenching through these mechanisms, providing a means to study molecular interactions and diffusion in different media. For example, the interaction between a quencher and the excited pyrene monomer can effectively prevent the diffusional formation of an excimer. nih.gov

Time-Resolved Fluorescence Spectroscopy for Excited-State Lifetime Analysis

Time-resolved fluorescence spectroscopy is a critical technique for investigating the kinetics of excited-state processes, providing direct measurement of fluorescence lifetimes (τ). For pyrenyl-alkyl systems, this method is essential for distinguishing between different emissive species, namely the excited monomer and the excimer.

The fluorescence of the pyrene chromophore is notable for its unusually long excited-state lifetime, which can extend to several hundred nanoseconds for many of its derivatives. mdpi.com This long lifetime is a consequence of the symmetry-forbidden nature of the 0-0 transition between the lowest vibrational energy levels of the ground (S₀) and first excited singlet (S₁) states. mdpi.com This extended duration in the excited state increases the probability of interactions with other molecules or, in the case of 4-(1-Pyrenyl)-butyl tosylate, with another ground-state pyrene moiety, leading to the formation of an excimer.

Pyrene systems exhibit a characteristic dual fluorescence:

Monomer Emission: A structured emission spectrum with distinct vibronic bands, typically appearing between 375 nm and 410 nm. nih.gov The intensity ratio of these bands is sensitive to the polarity of the local environment. nih.gov

Excimer Emission: A broad, unstructured, and red-shifted emission band centered around 460-550 nm. nih.govnih.gov This emission arises from the formation of an excited-state dimer (excimer), which occurs when an excited pyrene molecule and a ground-state pyrene molecule are in close proximity, typically around 10 Å. nih.govnih.gov

The flexible butyl chain in 4-(1-Pyrenyl)-butyl tosylate allows the pyrene moiety to move, facilitating intramolecular excimer formation at higher concentrations through the interaction of two molecules. Time-resolved fluorescence decay measurements can separate the lifetime of the monomer from that of the excimer. The decay kinetics are often complex and may require multi-exponential fitting to account for the different species and processes occurring in the excited state. mdpi.com For instance, studies on various pyrene derivatives have reported excimer lifetimes ranging from 40 to 70 ns in organic solvents. mdpi.com

Table 1: Typical Excited-State Lifetimes for Pyrene Species

| Emissive Species | Typical Lifetime (τ) | Wavelength Range | Reference |

| Pyrene Monomer | 50 - 90 ns (can exceed 100 ns) | 375 - 410 nm | nih.govnih.gov |

| Pyrene Excimer | 40 - 70 ns | 425 - 550 nm | mdpi.comnih.gov |

Advanced Spectroscopic Techniques for Elucidating Photophysical Behavior

A comprehensive understanding of the photophysical behavior of 4-(1-Pyrenyl)-butyl tosylate requires a suite of advanced spectroscopic techniques that probe different aspects of its interaction with light.

Steady-State Absorption and Fluorescence Spectroscopy: UV-Visible absorption spectroscopy is the starting point for characterizing any pyrenyl system, revealing the electronic transitions from the ground state. Pyrene derivatives typically show a vibrationally-resolved band for the S₀ → S₁ transition and a more intense band for the S₀ → S₂ transition. scielo.br Steady-state fluorescence spectroscopy complements this by providing information on the emission properties, allowing for the identification of both monomer and excimer bands. nih.gov

Time-Correlated Single Photon Counting (TCSPC): This is a highly sensitive method used for determining fluorescence lifetimes. By measuring the time delay between an excitation light pulse and the detection of the first emitted photon, TCSPC can construct a histogram of decay times, yielding precise lifetime data for the monomer and excimer species. mdpi.com

Transient Absorption (TA) Spectroscopy: To study non-emissive excited states, such as the lowest triplet excited state (T₁), transient absorption spectroscopy is employed. This pump-probe technique monitors changes in the absorption of a sample after excitation with a laser pulse, allowing for the characterization of species and kinetics that are not observable through fluorescence. mdpi.com

Computational Chemistry: Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for rationalizing and predicting the photophysical properties of pyrene derivatives. acs.org These calculations can model the electronic structure and transitions, helping to explain the influence of substituents, like the butyl tosylate group, on the absorption and emission properties. By analyzing the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand how substitution at different positions on the pyrene core affects its electronic behavior. acs.org

Table 2: Application of Spectroscopic Techniques to Pyrenyl Systems

| Technique | Information Obtained | Relevance to 4-(1-Pyrenyl)-butyl tosylate | Reference |

| UV-Visible Spectroscopy | Ground-state absorption, electronic transitions (S₀→S₁, S₀→S₂) | Characterizes the fundamental light-absorbing properties of the pyrene chromophore. | scielo.br |

| Steady-State Fluorescence | Monomer and excimer emission bands, environmental polarity sensitivity | Identifies emissive species and probes the local environment of the pyrene moiety. | nih.gov |

| Time-Resolved Fluorescence (e.g., TCSPC) | Excited-state lifetimes (τ) of monomer and excimer | Quantifies the decay kinetics of excited states, crucial for understanding dynamic processes. | mdpi.com |

| Transient Absorption (TA) Spectroscopy | Characterization of non-emissive states (e.g., triplet states) | Provides a complete picture of all excited-state relaxation pathways. | mdpi.com |

| TD-DFT Calculations | Electronic structure, nature of molecular orbitals, predicted transition energies | Offers theoretical insight into how the butyl tosylate group influences the photophysical properties. | acs.org |

Applications in Advanced Materials Science and Engineering

Integration into Optoelectronic Devices and Organic Electronics

The highly conjugated and fluorescent nature of the pyrene (B120774) moiety makes it an attractive component for organic electronic materials. uky.edunih.gov 4-(1-Pyrenyl)-butyl tosylate acts as a key reagent for incorporating the pyrene chromophore into polymers and small molecules designed for optoelectronic applications. The butyl chain provides solubility and helps to prevent aggregation-induced quenching of fluorescence, a common issue with planar aromatic molecules like pyrene. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

In the field of OLEDs, pyrene derivatives are sought after for their potential as highly efficient blue emitters. nih.govresearchgate.net The synthesis of such materials often involves the functionalization of a core molecule with fluorescent side chains. 4-(1-Pyrenyl)-butyl tosylate is an ideal candidate for this purpose. For instance, it can be reacted with molecules containing nucleophilic groups (e.g., amines or phenols) to create new, larger molecules where the pyrene unit acts as the light-emitting center.

The introduction of the pyrenylbutyl group can influence the final properties of the OLED material in several ways:

Improving Film Morphology: The flexible butyl chain can disrupt intermolecular packing, leading to more amorphous thin films, which can improve device efficiency and lifetime. nih.gov

Enhancing Solubility: The alkyl chain improves the solubility of the final material, which is particularly important for solution-processed OLEDs.

While specific examples detailing the use of 4-(1-Pyrenyl)-butyl tosylate are not abundant in the literature, its role can be inferred from general synthetic strategies for pyrene-based OLED materials. For example, a hole-transporting molecule with a hydroxyl group could be reacted with 4-(1-Pyrenyl)-butyl tosylate to create a bifunctional material that both transports holes and emits blue light.

| Property | Influence of the 4-(1-Pyrenyl)butyl Moiety |

| Luminescence | Provides the core blue-emitting chromophore. |

| Solubility | The butyl chain enhances solubility in organic solvents. |

| Film Formation | The non-planar nature of the butyl group can lead to better amorphous films. |

| Quantum Yield | The spacer can help to reduce aggregation-caused quenching. nih.gov |

Organic Photovoltaics and Charge Transport Materials

In organic photovoltaics (OPVs), pyrene-containing materials can be utilized as either electron donors or acceptors due to their versatile electronic properties. uky.edu The ability to functionalize other organic semiconductor molecules with pyrene is therefore of great interest. 4-(1-Pyrenyl)-butyl tosylate provides a straightforward method for attaching the photoactive pyrene unit to a polymer backbone or a small molecule core intended for use in the active layer of an OPV.

Furthermore, pyrene's excellent charge carrier mobility makes it a candidate for use in charge transport layers in organic electronic devices. nih.gov By reacting 4-(1-Pyrenyl)-butyl tosylate with appropriate precursors, novel hole-transporting or electron-transporting materials can be synthesized. The butyl linker serves to electronically decouple the pyrene unit from the main scaffold to some extent, which can be advantageous in tuning the energy levels of the final material.

Sensing Platforms and Chemo/Biosensors: Mechanistic Aspects

The fluorescence of pyrene is highly sensitive to its local environment, making it an excellent reporter group in chemical and biological sensors. mdpi.com 4-(1-Pyrenyl)-butyl tosylate is a valuable tool for incorporating this sensitive fluorescent probe into larger molecular systems designed for specific analyte recognition.

Recognition Mechanisms in Fluorescent Sensing

The general principle behind fluorescent sensing with pyrene derivatives involves a change in the fluorescence signal upon binding of an analyte. This can manifest as quenching (turning "off"), enhancement (turning "on"), or a shift in the emission wavelength. The synthesis of such sensors often involves linking a pyrene unit to a receptor molecule that specifically binds the target analyte.

4-(1-Pyrenyl)-butyl tosylate allows for the covalent attachment of the pyrene-butyl reporter to a variety of receptor molecules containing nucleophilic sites. For example, a calixarene (B151959) or cyclodextrin (B1172386) molecule functionalized with an alcohol or amine group could be reacted with 4-(1-Pyrenyl)-butyl tosylate to create a sensor for small organic molecules. Upon binding of a guest molecule within the receptor's cavity, the local environment of the pyrene unit would change, leading to a detectable change in its fluorescence.

| Sensing Mechanism | Role of the 4-(1-Pyrenyl)butyl Moiety |

| Fluorescence Quenching/Enhancement | The pyrene unit's fluorescence is modulated by the analyte binding event. |

| Excimer/Monomer Emission | The butyl chain provides flexibility, allowing for potential pyrene-pyrene interactions (excimer formation) that can be disrupted by the analyte. |

| Photoinduced Electron Transfer (PET) | The pyrene can act as a photoexcited electron donor or acceptor in a PET sensing mechanism. |

Self-Assembled Systems for Enhanced Sensing Capabilities

Self-assembly provides a powerful bottom-up approach to creating highly organized and sensitive sensing platforms. By designing molecules that can spontaneously form structures like micelles, vesicles, or monolayers, the pyrene sensing units can be pre-organized to enhance their response to an analyte.

4-(1-Pyrenyl)-butyl tosylate can be used to synthesize amphiphilic molecules that will self-assemble in solution. For example, by reacting it with a hydrophilic head group, a surfactant-like molecule with a pyrene "tail" can be created. In an aqueous environment, these molecules could self-assemble into micelles with the pyrene units sequestered in the hydrophobic core. The introduction of a hydrophobic analyte could then lead to a change in the pyrene's fluorescence, for example, by altering the polarity of the micellar core or by quenching the fluorescence through direct interaction.

Supramolecular Architectures and Self-Assembly Processes

The creation of complex and functional supramolecular structures through self-assembly is a major goal of modern chemistry. unibe.chmdpi.com The rigid, planar, and aromatic nature of pyrene makes it an excellent building block for creating such architectures through π-π stacking interactions. 4-(1-Pyrenyl)-butyl tosylate provides a means to incorporate a pyrene unit with a flexible spacer into larger molecules designed for self-assembly.

The butyl chain in this context is crucial as it provides conformational flexibility, allowing the pyrene units to orient themselves in space to maximize favorable intermolecular interactions, such as π-stacking, leading to the formation of well-ordered assemblies. These assemblies can take various forms, including nanofibers, vesicles, and organogels. mdpi.com

For instance, a molecule designed to form a liquid crystal could be synthesized by attaching the pyrenylbutyl group to a mesogenic core. The pyrene units could then drive the self-assembly into columnar phases, where the pyrene cores stack on top of each other, creating pathways for charge transport. Similarly, attaching the pyrenylbutyl group to a peptide or a DNA strand can lead to the formation of novel bio-inspired supramolecular materials. unibe.ch

Self-Assembly of Pyrene-Functionalized Polymers and Oligomers

Pyrene-functionalized polymers and oligomers are known for their ability to self-assemble into ordered structures, driven by the strong π-π stacking interactions between the planar pyrene groups. This self-assembly can lead to the formation of nano- and microscale architectures with interesting optical and electronic properties. The fluorescence of pyrene is particularly sensitive to its local environment, with the formation of excimers (excited-state dimers) when pyrene units are in close proximity. This property is a powerful tool for probing the self-assembly process and the morphology of the resulting structures.

While direct studies detailing the use of 4-(1-Pyrenyl)-butyl tosylate for the synthesis of self-assembling polymers are not extensively documented, its role as a precursor is implicit. The tosylate group allows for the straightforward incorporation of the pyrene-butyl unit into polymer backbones or as side chains. For instance, it can be used to functionalize polymers with nucleophilic groups, thereby creating pyrene-labeled macromolecules. Once synthesized, these polymers can exhibit self-assembly in solution or in the solid state, driven by the pyrene-pyrene interactions. The length of the butyl spacer can influence the flexibility of the pyrene moieties and, consequently, the thermodynamics and kinetics of the self-assembly process.

Research on pyrene-functionalized polyacetylenes has shown that the linkage between the polymer backbone and the pyrene moiety significantly impacts the emission properties, with longer alkyl spacers favoring monomer emission. mdpi.com This highlights the importance of the linker, such as the butyl group in 4-(1-Pyrenyl)-butyl tosylate, in controlling the photophysical behavior of the resulting materials.

Host-Guest Chemistry and Complexation Studies

The electron-rich aromatic system of the pyrene moiety makes it an interesting candidate for host-guest chemistry. Pyrene and its derivatives can act as guests, forming inclusion complexes with various macrocyclic hosts such as cyclodextrins, calixarenes, and pillararenes. These interactions are typically driven by hydrophobic and π-π interactions. The formation of such host-guest complexes can significantly alter the photophysical properties of the pyrene unit, leading to changes in its fluorescence emission, which can be exploited for sensing applications.

4-(1-Pyrenyl)-butyl tosylate can serve as a starting material for the synthesis of pyrene-containing guest molecules. The tosylate group can be substituted with other functional groups to tailor the solubility and binding affinity of the guest molecule for specific hosts. For example, the tosylate could be replaced by a group that enhances water solubility, allowing for complexation studies in aqueous environments.

While specific host-guest studies involving 4-(1-Pyrenyl)-butyl tosylate as the guest are not prominent in the literature, the broader field of pyrene-based host-guest chemistry is well-established. For instance, the complexation of pyrene derivatives with cucurbiturils and other macrocycles has been studied for applications in drug delivery and sensing.

Formation of Nanostructures and Hybrid Materials

The ability of pyrene derivatives to self-assemble can be harnessed to create a variety of nanostructures, such as nanotubes, nanofibers, and vesicles. These materials have potential applications in areas like organic electronics, photonics, and biomedical engineering. Furthermore, the pyrene moiety can be used to functionalize nanoparticles, leading to the formation of hybrid materials with combined properties.

4-(1-Pyrenyl)-butyl tosylate is a versatile reagent for the synthesis of such nanostructures and hybrid materials. Its tosylate group allows for the covalent attachment of the pyrene-butyl unit to the surface of nanoparticles (e.g., silica (B1680970), gold, or quantum dots) or to other molecular building blocks. The pyrene groups on the surface of these materials can then drive their self-assembly into larger, ordered structures through π-π stacking.

For example, pyrene-functionalized polymers have been used as stabilizers for graphene nanoplatelets, facilitating their dispersion in aqueous solutions. manchester.ac.uk This is achieved through the non-covalent interaction of the pyrene groups with the graphene surface. 4-(1-Pyrenyl)-butyl tosylate could be employed to synthesize such pyrene-terminated polymers. The resulting hybrid materials can exhibit enhanced mechanical and electrical properties.

Applications As Molecular Probes in Chemical and Biological Research Mechanistic Focus

Probing Polymer and Macromolecular Conformation and Dynamics

The photophysical characteristics of pyrene-based probes are exquisitely sensitive to the conformation and dynamics of polymers and macromolecules. When 4-(1-pyrenyl)-butyl tosylate is used to label a polymer chain, the pyrene's fluorescence provides a window into the polymer's behavior in solution. The formation of pyrene (B120774) excimers is a cornerstone of these investigations. An excimer is an excited-state dimer that forms when an excited pyrene molecule and a ground-state pyrene molecule are in close proximity (approximately 10 Å). This results in a broad, structureless emission at a longer wavelength compared to the structured monomer emission.

This principle is applied to study various phenomena:

Polymer Chain Collapse and Expansion: Changes in solvent quality, temperature, or pH can induce conformational transitions in polymers. These changes can be monitored by observing the IE/IM ratio. A coil-to-globule transition, for example, will be accompanied by a significant increase in excimer emission as the pyrene labels are brought closer together.

Intermolecular vs. Intramolecular Interactions: By varying the concentration of the labeled polymer, it is possible to distinguish between interactions within a single polymer chain (intramolecular) and interactions between different chains (intermolecular). At low concentrations, excimer formation is predominantly an intramolecular process, while at higher concentrations, intermolecular interactions become more significant.

Local Segmental Dynamics: Time-resolved fluorescence measurements of the pyrene monomer and excimer decay can provide quantitative information about the rates of segmental motion within the polymer chain.

Table 1: Probing Polymer Dynamics with Pyrene Fluorescence

| Polymer State | Pyrene Proximity | Expected IE/IM Ratio | Information Gained |

|---|---|---|---|

| Coiled Chain | High | High | Flexible conformation |

| Extended Chain | Low | Low | Rigid conformation |

| Chain Collapse | Increases | Increases | Coil-to-globule transition |

| Chain Expansion | Decreases | Decreases | Globule-to-coil transition |

Investigation of Micellar and Vesicular Structures

Pyrene and its derivatives are extensively used to characterize the formation and properties of micelles and vesicles in aqueous solutions. core.ac.uk The sensitivity of pyrene's fluorescence to the polarity of its microenvironment is a key aspect of these studies. core.ac.uk In aqueous solution, pyrene is sparingly soluble and its fluorescence spectrum exhibits a characteristic fine structure. When micelles or vesicles form, the hydrophobic pyrene molecule partitions into the nonpolar interior of these structures. This change in environment leads to a significant alteration in the vibronic band intensities of the pyrene monomer fluorescence spectrum. core.ac.uk

Specifically, the ratio of the intensity of the first vibronic peak (I1) to the third vibronic peak (I3) is highly sensitive to the polarity of the pyrene's surroundings. In a polar environment like water, the I1/I3 ratio is high, whereas in a nonpolar environment like the hydrophobic core of a micelle, the ratio is significantly lower. This phenomenon is used to determine the critical micelle concentration (CMC) of surfactants. By monitoring the I1/I3 ratio as a function of surfactant concentration, a sharp decrease in the ratio is observed at the CMC, indicating the formation of micelles and the partitioning of pyrene into their nonpolar core. nih.govresearchgate.net

Furthermore, pyrene excimer formation can provide information about the aggregation number and dynamics of micelles. If the concentration of pyrene is such that some micelles contain more than one probe molecule, excimer emission can be observed. The kinetics of excimer formation can be used to study the rate of exchange of probe molecules between micelles and the fluidity of the micellar interior.

Table 2: Pyrene as a Probe for Micellar Systems

| Parameter | Fluorescence Property Monitored | Observed Change | Information Obtained |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | I1/I3 ratio of monomer fluorescence | Sharp decrease at CMC | Onset of micelle formation nih.govresearchgate.net |

| Micropolarity of Micelle Core | Value of I1/I3 ratio | Lower ratio indicates lower polarity | Hydrophobicity of the micellar interior |

| Micelle Aggregation Number | IE/IM ratio | Depends on probe concentration per micelle | Estimation of the number of surfactant molecules per micelle |

Studies of Protein Folding and Conformational Changes (Probe Mechanisms)

Covalently attaching pyrene probes to specific sites on a protein allows for the investigation of its folding and conformational dynamics. nih.govnih.gov The tosylate group of 4-(1-pyrenyl)-butyl tosylate can be reacted with nucleophilic residues on the protein surface, such as the sulfhydryl group of cysteine, to form a stable linkage. nih.govnih.gov The fluorescence of the attached pyrene label then reports on its local environment within the protein structure. nih.govnih.gov

The polarity-sensitive fine structure of the pyrene monomer emission can be used to monitor changes in the local environment of the labeled site. For example, if a pyrene-labeled residue moves from the aqueous-exposed surface of an unfolded protein to a hydrophobic pocket in the folded state, a decrease in the I1/I3 ratio will be observed.

More powerfully, if two pyrene labels are introduced at specific sites in the protein, the formation of excimers can be used as a "spectroscopic ruler" to measure intramolecular distances. nih.govnih.gov If the two pyrene labels are close enough in the folded protein (within ~10 Å), excimer fluorescence will be observed. nih.govnih.gov Conversely, in the unfolded state, the labels are far apart, and only monomer fluorescence is seen. This allows for the real-time monitoring of protein folding and unfolding events. nih.govnih.gov

This approach can be used to:

Monitor folding pathways: By labeling different pairs of residues, different regions of the protein can be probed to map out the folding process.

Detect conformational changes: Ligand binding or changes in environmental conditions can induce conformational changes in proteins, which can be detected by changes in the IE/IM ratio. nih.govnih.gov

Study protein-protein interactions: If two different proteins are labeled with pyrene, their association can lead to intermolecular excimer formation, providing a means to study the kinetics and stoichiometry of protein complex formation. nih.govnih.gov

Table 3: Mechanisms of Pyrene Probes in Protein Studies

| Phenomenon Studied | Labeling Strategy | Fluorescence Signal | Mechanistic Insight |

|---|---|---|---|

| Protein Folding | Single pyrene label | Change in I1/I3 ratio | Movement of the labeled site into a hydrophobic core |

| Intramolecular Distances | Two pyrene labels | Presence/absence of excimer fluorescence | Proximity of the two labeled sites nih.govnih.gov |

| Conformational Changes | Two pyrene labels | Change in IE/IM ratio | Alteration in the distance between the labeled sites nih.govnih.gov |

| Protein-Protein Interaction | Each interacting protein is labeled with pyrene | Intermolecular excimer formation | Association of the two proteins nih.govnih.gov |

DNA/RNA Interaction Studies and Nucleic Acid Labeling Strategies

Pyrene derivatives are effective probes for studying the structure and interactions of nucleic acids. rsc.org The planar aromatic structure of the pyrene moiety allows it to interact with the bases of DNA and RNA in several ways, primarily through intercalation or groove binding. nih.govresearchgate.net

Intercalation: The pyrene group can insert itself between the base pairs of the DNA double helix. This mode of binding typically leads to a significant quenching of the pyrene's fluorescence and can cause a local distortion of the DNA structure. nih.govnih.gov

Groove Binding: Alternatively, the pyrene probe can bind to the major or minor grooves of the DNA helix. This interaction is often driven by hydrophobic and van der Waals forces. nih.gov

The specific mode of binding can be elucidated through various spectroscopic techniques. For instance, changes in the absorption and fluorescence spectra of the pyrene probe upon binding to DNA can provide clues about the nature of the interaction. nih.gov Furthermore, the use of quenchers can help determine the accessibility of the bound probe to the solvent, with intercalated probes being more shielded. nih.gov

Pyrene-labeled oligonucleotides are also powerful tools in nucleic acid research. nih.govrsc.org By incorporating a pyrene moiety into a synthetic DNA or RNA strand, it is possible to create hybridization-responsive probes. rsc.org In a single-stranded state, the pyrene label may have a certain fluorescence quantum yield. Upon hybridization with a complementary strand, the local environment of the pyrene changes, often leading to an enhancement or quenching of its fluorescence. nih.gov This can be used to detect the presence of specific DNA or RNA sequences. nih.gov

Excimer formation can also be exploited in this context. If two pyrene labels are placed in close proximity within a nucleic acid structure, such as on adjacent bases or on the ends of a hairpin loop, their interaction can be monitored through the IE/IM ratio. This can be used to study the folding of nucleic acids and to detect conformational changes upon binding to other molecules.

Table 4: Pyrene Probes in Nucleic Acid Research

| Application | Mechanism of Interaction/Labeling | Key Fluorescence Observation |

|---|---|---|

| Probing DNA/RNA Structure | Intercalation or groove binding of free pyrene probe nih.govresearchgate.net | Fluorescence quenching or enhancement, spectral shifts |

| Sequence-Specific Detection | Hybridization of a pyrene-labeled oligonucleotide probe rsc.org | Change in fluorescence intensity upon hybridization nih.gov |

| Studying Nucleic Acid Conformation | Two pyrene labels incorporated into a nucleic acid strand | Intramolecular excimer formation (IE/IM ratio) |

Membrane Mimicry and Lipid Bilayer Organization Studies

Pyrene derivatives are widely used as fluorescent probes to investigate the properties of lipid bilayers and model membranes, which serve as mimics for biological membranes. nih.govresearchgate.net The hydrophobic pyrene moiety readily partitions into the acyl chain region of the lipid bilayer. nih.gov The location and orientation of the pyrene probe within the bilayer can be controlled by the length and nature of the linker connecting it to a polar head group. nih.gov

The sensitivity of the pyrene monomer's vibronic fine structure (the I1/I3 ratio) to polarity allows for the mapping of the polarity profile across the lipid bilayer. Probes designed to reside at different depths within the membrane will report on the local polarity at those positions.

Excimer formation is a powerful tool for studying the lateral mobility and organization of lipids in the bilayer. nih.gov The rate of excimer formation between pyrene-labeled lipid molecules is dependent on their lateral diffusion coefficient and their local concentration. This can be used to:

Measure membrane fluidity: In a more fluid membrane (liquid-disordered phase), lipids can diffuse more rapidly, leading to a higher rate of excimer formation. In a more viscous membrane (gel or liquid-ordered phase), diffusion is slower, and excimer formation is less efficient.

Detect phase separation: In membranes composed of multiple lipid types, phase separation into domains with different compositions and fluidities can occur. Pyrene probes may preferentially partition into one phase, and the IE/IM ratio can be used to map out these domains.

Study the effects of membrane additives: The influence of molecules such as cholesterol or proteins on the organization and dynamics of the lipid bilayer can be assessed by observing their effect on the fluorescence of pyrene probes. nih.gov

Table 5: Applications of Pyrene Probes in Lipid Bilayer Studies

| Property Investigated | Pyrene Probe Strategy | Fluorescence Parameter Measured | Information Gained |

|---|---|---|---|

| Membrane Polarity Profile | Probes at different depths | I1/I3 ratio of monomer fluorescence | Polarity gradient across the bilayer |

| Membrane Fluidity/Lateral Diffusion | Pyrene-labeled lipids | IE/IM ratio and time-resolved decay | Rate of lipid lateral diffusion nih.gov |

| Lipid Phase Separation | Pyrene-labeled lipids | Spatial variation in IE/IM ratio | Mapping of lipid domains |

| Effect of Cholesterol/Proteins | Pyrene-labeled lipids | Changes in IE/IM ratio and I1/I3 ratio | Alterations in membrane organization and dynamics nih.gov |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. DFT calculations for 4-(1-Pyrenyl)-butyl tosylate would focus on elucidating the distribution of electrons and identifying sites susceptible to chemical reactions.

Key aspects of such studies include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. In 4-(1-Pyrenyl)-butyl tosylate, the HOMO is expected to be localized on the electron-rich pyrene (B120774) ring, while the LUMO may be distributed across the pyrene or involve the tosylate group. The energy gap between the HOMO and LUMO (ΔEgap) is a key indicator of the molecule's kinetic stability and chemical reactivity.

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to accept electrons |

| Molecular Softness (S) | S = 1 / 2η | A measure of the molecule's polarizability |

Molecular Electrostatic Potential (ESP): ESP maps visualize the charge distribution across the molecule. nih.gov In this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the tosylate group, indicating regions prone to electrophilic attack. The pyrene moiety would show a complex surface reflecting its aromatic π-electron system.

DFT studies on related molecular structures have demonstrated the accuracy of functionals like B3LYP and M06-2X for predicting geometries and electronic properties. nih.govresearchgate.net Such calculations would reveal how the electronic properties of the pyrene chromophore are influenced by the butyl tosylate substituent and predict the molecule's behavior in chemical reactions.

Molecular Dynamics Simulations of Pyrene-Containing Assemblies

Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. For systems containing 4-(1-Pyrenyl)-butyl tosylate, MD simulations can provide insights into their behavior in solution and their tendency to form larger assemblies.

Pyrene moieties are well-known for their propensity to form aggregates through π-π stacking interactions. nih.govnih.gov MD simulations can model these processes in detail:

Solubilization and Aggregation: Simulations can track the spontaneous aggregation of pyrene-containing molecules in different solvents. nih.gov They can reveal how the flexible butyl chain and the polar tosylate group influence the orientation and stability of these aggregates.

Excimer Formation Dynamics: The formation of pyrene excimers (excited-state dimers) is a key feature of its photophysics. MD simulations show that excimer formation is a dynamic process where two pyrene molecules repeatedly associate and separate, primarily driven by a balance between π-π stacking and hydrophobic interactions. nih.gov

Structural Organization: In functional molecular liquids based on alkylated pyrenes, MD simulations have revealed the formation of characteristic local structures, including π-π stacking, which significantly influences the material's macroscopic properties like viscosity. nih.gov These simulations highlight how the substitution pattern on the pyrene core dictates local structure and dynamics.

For 4-(1-Pyrenyl)-butyl tosylate, MD simulations could predict its self-assembly behavior in various media, the preferred conformations of the butyl chain, and the dynamics of intermolecular interactions, which are crucial for understanding its application in materials science.

Quantum Chemical Analysis of Photophysical Processes

Quantum chemical methods are essential for understanding the interaction of molecules with light. For a fluorescent molecule like 4-(1-Pyrenyl)-butyl tosylate, these analyses explain the processes of light absorption, fluorescence, and energy transfer.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the properties of electronic excited states. mdpi.com

Absorption and Emission Spectra: TD-DFT can predict the electronic absorption and emission spectra. For pyrene derivatives, calculations can identify the nature of the electronic transitions, which are typically π→π* transitions localized on the pyrene core. cnr.it

Locally Excited vs. Charge-Transfer States: Upon excitation, a molecule can exist in a locally excited (LE) state, where the excitation is confined to a specific part of the molecule (like the pyrene ring), or a charge-transfer (CT) state, where an electron moves from one part of the molecule to another. nih.gov In some aryl-carborane systems containing pyrene, dual emission from both LE and CT states is observed. nih.gov TD-DFT calculations can determine the relative energies of these states and the geometric changes that occur upon excitation, which are often minimal for LE states but can be significant for CT states. nih.gov

Stokes Shift: The energy difference between the absorption and emission maxima, known as the Stokes shift, can be correlated with structural changes between the ground and excited states. A small Stokes shift, typical for the LE state of pyrene, indicates minimal geometric rearrangement upon excitation. nih.gov

The following table summarizes typical findings from excited state calculations on pyrene-like systems.

| Property | Computational Method | Typical Finding for Pyrene Systems |

| Absorption Maxima | TD-DFT (e.g., CAM-B3LYP) | Strong π→π* transitions in the UV region. |

| Emission Maxima | TD-DFT | Emission from a locally excited (S1) state with characteristic vibrational fine structure. |

| Excited State Character | NTOs, TD-DFT | Primarily π→π* character localized on the pyrene core (LE state). |

| Stokes Shift | Calculated from absorption/emission energies | Generally small, indicating minor geometry changes in the excited state. |

When a chromophore like pyrene is part of a larger molecular assembly, the energy it absorbs can be transferred to another molecule (Energy Transfer) or it can lead to the transfer of an electron (Charge Transfer).

Excitation Energy Transfer (EET): In molecular dyads where pyrene is linked to another chromophore, such as a BODIPY dye, excitation of the pyrene moiety can lead to rapid and efficient EET to the other unit. rsc.org Femtosecond spectroscopy and theoretical calculations show that this transfer can occur on a sub-picosecond timescale and is well-described by the Förster resonance energy transfer (FRET) mechanism. rsc.org The efficiency of EET depends on the distance and orientation between the donor (pyrene) and the acceptor, factors which are controlled by the linker.

Charge Separation (CS) and Recombination: Following photoexcitation, a charge separation (CS) process can occur, creating a radical cation on the electron donor and a radical anion on the acceptor. This is often followed by charge recombination to return to the ground state. In a pyrene-BODIPY dyad, changing the solvent polarity or making minor structural modifications can switch the dominant decay pathway from fluorescence to charge separation. rsc.org The driving force for CS is determined by the redox potentials of the donor and acceptor and the solvent polarity.

For 4-(1-Pyrenyl)-butyl tosylate, while the tosylate group is not a traditional chromophore, computational studies could explore the possibility of intramolecular charge transfer from the excited pyrene to the electron-withdrawing tosylate group, and how the flexible butyl linker mediates this process.

Prediction of Structure-Property Relationships

A key goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. By systematically modifying the structure of 4-(1-Pyrenyl)-butyl tosylate in silico, researchers can predict how these changes will affect its behavior.

Electronic Properties: DFT calculations can predict how changing substituents on the pyrene ring or altering the linker would affect the HOMO-LUMO gap, ionization potential, and electron affinity. rsc.org For instance, adding electron-donating groups to the pyrene ring would raise the HOMO energy, likely red-shifting the absorption and emission spectra.

Photophysical Properties: TD-DFT studies can model how structural changes influence excited-state energies, transition probabilities, and the potential for competing processes like intersystem crossing or charge transfer. researchgate.net The length and flexibility of the alkyl chain are critical in determining the efficiency of intermolecular processes like excimer formation.

Reactivity: By calculating reactivity descriptors and modeling reaction pathways, computational studies can predict how structural modifications will influence the reactivity of the tosylate leaving group or the pyrene core.

Through these predictive models, computational chemistry guides the rational design of new molecules based on the 4-(1-Pyrenyl)-butyl tosylate scaffold, tailoring their properties for specific applications in materials science, sensing, or photochemistry.

Future Research Directions and Emerging Paradigms

Development of Novel Pyrene-Based Functional Materials

Future research is gravitating towards the creation of sophisticated functional materials where the distinct optical and electronic characteristics of pyrene (B120774) can be harnessed for specific applications. Pyrene-based materials are being extensively investigated for their potential in organic electronics. mdpi.comresearchgate.net The incorporation of the 4-(1-pyrenyl)butyl group into polymers and molecular glasses is a promising strategy for developing new materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics. epa.gov

The role of 4-(1-Pyrenyl)-butyl tosylate in this context is to act as a versatile precursor for grafting the fluorescent pyrene core onto different molecular architectures. uky.edu For instance, it can be reacted with polymers containing nucleophilic side groups (e.g., hydroxyl or amine) to create fluorescent polymers. The butyl chain helps to prevent excessive π-stacking of the pyrene units, which can otherwise lead to quenching of fluorescence in the solid state. epa.gov This structural control is essential for achieving high-performance organic electronic devices.

Future work will likely focus on synthesizing a variety of copolymers and dendrimers where the density and distribution of the pyrene moiety can be precisely controlled to optimize charge transport and emission properties. mdpi.com

Table 1: Potential Applications of Functional Materials Derived from 4-(1-Pyrenyl)-butyl tosylate

| Application Area | Material Type | Role of 4-(1-Pyrenyl)butyl Moiety | Desired Property |

|---|---|---|---|

| Organic Electronics | Side-chain functionalized polymers | Emissive layer in OLEDs, active layer in OFETs | High fluorescence quantum yield, good charge carrier mobility |

| Chemical Sensors | Functionalized polymers, molecular probes | Fluorescent reporter for analyte detection | Sensitivity to local polarity and quenchers |

| Solid-State Lighting | Polymer blends, doped materials | Blue light emitter or host material | High efficiency, color stability |

| Organic Photovoltaics | Donor-acceptor copolymers | Light-harvesting component | Broad absorption spectrum, efficient charge separation |

Advanced Synthetic Methodologies for Precision Functionalization

The synthesis of well-defined, complex molecular architectures is critical for establishing clear structure-property relationships in materials science. While the functionalization of the pyrene core itself can be challenging, uky.eduresearchgate.net intermediates like 4-(1-Pyrenyl)-butyl tosylate provide a straightforward and efficient route for its incorporation into larger systems. The tosylate group allows for high-yield substitution reactions under relatively mild conditions, enabling the precise placement of the pyrene unit.

Future synthetic methodologies will focus on leveraging such reactive intermediates for the construction of highly ordered materials. This includes:

Controlled Polymerization Techniques: Using 4-(1-Pyrenyl)-butyl tosylate to create monomers for living polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of block copolymers with precisely defined pyrene-containing segments.

Dendrimer Synthesis: Employing divergent or convergent strategies to build dendrimers where the pyrene units are located at the core, periphery, or specific layers. The flexible butyl linker can help accommodate the steric strain in densely packed dendrimeric structures.

Post-Polymerization Modification: Grafting the 4-(1-pyrenyl)butyl group onto pre-existing polymer backbones to impart fluorescent properties without altering the primary polymer structure.

These advanced synthetic approaches will enable the creation of materials with tailored photophysical and electronic properties, moving beyond random copolymers to highly structured and functional macromolecular systems.

Multi-Stimuli Responsive Pyrene Systems

A major emerging paradigm in materials science is the development of "smart" materials that can respond to multiple external stimuli, such as pH, temperature, light, or redox potential. mdpi.comnih.gov Pyrene is an ideal component for such systems due to its photo-responsive nature. Future research will focus on integrating the pyrene moiety into polymers that are also sensitive to other stimuli. rsc.org

4-(1-Pyrenyl)-butyl tosylate is an excellent tool for this purpose. It can be used to attach the pyrene unit to polymer backbones that exhibit, for example, a lower critical solution temperature (LCST), making them thermo-responsive. rsc.org In such a system, the pyrene fluorescence could be used to report on the polymer's phase transition.

Potential multi-stimuli responsive systems include:

pH/Light Responsive Systems: Copolymers containing pH-sensitive groups (e.g., carboxylic acids or amines) and pyrene-functionalized monomers. Changes in pH would alter the polymer conformation, which in turn would affect the pyrene excimer/monomer emission, providing a dual-responsive system. researchgate.net

Temperature/Light Responsive Systems: Incorporating pyrene into thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM). The collapse of the polymer chains above the LCST would bring pyrene units into close proximity, switching on excimer fluorescence, which can be modulated by light.

Redox/Light Responsive Systems: Attaching pyrene to polymers containing redox-active units (e.g., disulfide bonds). Cleavage of these bonds in a reducing environment could trigger a change in the polymer structure and its fluorescence properties. nih.gov

These systems could find applications in targeted drug delivery, where a combination of stimuli is required to release a therapeutic agent, or in advanced sensing platforms. nih.gov

Integration into Nanotechnology and Advanced Hybrid Systems

The convergence of pyrene chemistry with nanotechnology opens up new avenues for creating advanced hybrid materials with synergistic properties. researchgate.net The strong fluorescence and environmental sensitivity of pyrene make it an excellent candidate for functionalizing various nanostructures. 4-(1-Pyrenyl)-butyl tosylate serves as a molecular anchor for covalently linking the pyrene fluorophore to the surface of nanoparticles.

Future research directions in this area include:

Fluorescent Labeling of Nanoparticles: Surface functionalization of silica (B1680970) nanoparticles, quantum dots, or gold nanoparticles with 4-(1-Pyrenyl)-butyl tosylate (after conversion of surface groups to be nucleophilic) to create highly stable and bright fluorescent nanoprobes for bioimaging and sensing.

Hybrid Organic-Inorganic Materials: Creating hybrid systems by attaching the pyrene-butyl moiety to inorganic frameworks like metal-organic frameworks (MOFs) or zeolites. rsc.orgscispace.com The pyrene units confined within the nanopores could exhibit unique photophysical behaviors, leading to new materials for photocatalysis or gas storage and sensing.

Self-Assembled Nanosystems: Designing amphiphilic molecules by attaching the hydrophobic pyrene-butyl group to hydrophilic segments (e.g., polyethylene (B3416737) glycol or sugars). Such molecules can self-assemble in aqueous media to form micelles or vesicles with a fluorescent core or corona, which could be used as nanocarriers for drug delivery. The synthesis of a mannose derivative linked to a pyrene moiety exemplifies this approach, opening doors for applications in detecting or inactivating pathogens. researchgate.netscielo.br

Table 2: Examples of Nanotechnology Integration using 4-(1-Pyrenyl)-butyl tosylate

| Nanostructure | Functionalization Goal | Potential Application |

|---|---|---|

| Silica Nanoparticles | Covalent surface modification | Stable fluorescent tracers for bioimaging |

| Quantum Dots | Surface ligand exchange | Hybrid emitters for displays and lighting |

| Gold Nanoparticles | Formation of self-assembled monolayer | Nanosensors based on fluorescence quenching |

| Metal-Organic Frameworks (MOFs) | Post-synthetic modification of linkers | Luminescent sensors for small molecules |

| Polymer Micelles | Formation of amphiphilic block copolymers | Fluorescent drug delivery vehicles |

By leveraging the reactivity of 4-(1-Pyrenyl)-butyl tosylate, researchers can continue to push the boundaries of materials science, creating a new generation of pyrene-based materials with unprecedented functionality and performance.

Q & A

Q. What are the standard synthetic protocols for preparing 4-(1-Pyrenyl)-butyl tosylate?

The synthesis typically involves converting a hydroxyl-containing precursor (e.g., 4-(1-Pyrenyl)-1-butanol) into the tosylate derivative via reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (EtN). The reaction is conducted under anhydrous conditions in solvents such as dichloromethane or tetrahydrofuran. Purification is achieved using preparative thin-layer chromatography (TLC) with silica gel PF . Yield optimization may require temperature control (e.g., 0°C to room temperature) and stoichiometric adjustments of TsCl to the alcohol precursor .

Q. How is the purity and structural integrity of 4-(1-Pyrenyl)-butyl tosylate verified in laboratory settings?

Characterization relies on spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): H-NMR confirms the presence of the pyrenyl aromatic protons (δ 7.8–8.5 ppm) and the tosylate methyl group (δ 2.4 ppm).

- Infrared (IR) Spectroscopy: Peaks at ~1360 cm and ~1170 cm correspond to the sulfonate (S=O) groups of the tosylate moiety.

- Thin-Layer Chromatography (TLC): Silica gel PF with UV visualization ensures homogeneity and monitors reaction progress .

Advanced Research Questions

Q. What strategies can mitigate low yields in the tosylation of pyrene-containing alcohols?

Low yields (e.g., 40.6% in analogous reactions) often arise from steric hindrance of the bulky pyrenyl group or competing side reactions. Mitigation approaches include:

- Alternative Reagents: Substituting TsCl with silver p-toluenesulfonate (AgOTs) for bromo-to-tosylate conversions, improving yields to ~57% in challenging intermediates .

- Solvent Optimization: Using polar aprotic solvents (e.g., DMF) to enhance reagent solubility.

- Stepwise Functionalization: Introducing the pyrenyl group after tosylation to reduce steric interference during coupling .

Q. How can researchers design experiments to evaluate the interaction of 4-(1-Pyrenyl)-butyl tosylate with biomolecules like DNA?

The pyrenyl moiety’s intrinsic fluorescence enables studies on DNA binding via:

- Fluorescence Quenching/Titration: Monitor changes in pyrene emission intensity (λ ~340 nm, λ ~376 nm) upon incremental addition of DNA. Calculate binding constants (e.g., Stern-Volmer analysis) .

- Competitive Assays: Use ethidium bromide as a fluorescent probe to assess displacement from DNA intercalation sites.

- Concentration Gradients: Test nM to µM ranges to identify saturation points and binding stoichiometry .

Q. What are the challenges in using 4-(1-Pyrenyl)-butyl tosylate as a precursor for fluorophore-tagged probes?

Key challenges include:

- Photostability: Pyrene derivatives are prone to photooxidation under prolonged UV exposure, requiring inert atmospheres or antioxidants during experiments .

- Solubility: The hydrophobic pyrenyl group necessitates solubilization in DMSO or surfactants (e.g., Tween-20) for aqueous applications.

- Cross-Reactivity: The tosylate group may react with nucleophiles (e.g., amines) in biomolecules, necessitating protective strategies during conjugation .

Methodological Considerations

Q. How can contradictory data in DNA-binding studies involving pyrenyl derivatives be resolved?

Discrepancies in binding affinity (e.g., nM vs. µM ranges) may arise from:

- Experimental Variability: Standardize buffer conditions (pH, ionic strength) and DNA source (e.g., calf thymus vs. synthetic oligonucleotides).

- Fluorescence Artifacts: Account for inner-filter effects at high pyrenyl concentrations by diluting samples or using correction algorithms .

- Control Experiments: Include unmodified DNA and free pyrenyl controls to distinguish specific vs. nonspecific interactions .

Q. What are the best practices for optimizing the synthetic scale of 4-(1-Pyrenyl)-butyl tosylate?

Scaling up requires:

- Batch Reactor Design: Ensure efficient mixing and temperature control to manage exothermic tosylation reactions.

- Purification: Replace TLC with column chromatography using silica gel 60 (particle size 15–40 µm) for higher throughput.

- Yield Tracking: Use quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to assess purity at each step .

Applications in Advanced Research

Q. How does the tosylate group enhance the utility of pyrenyl derivatives in click chemistry?

The tosylate acts as a superior leaving group compared to halides, enabling nucleophilic substitution with azides or thiols for bioorthogonal tagging. For example:

Q. What role does 4-(1-Pyrenyl)-butyl tosylate play in studying protein aggregation?

Pyrenyl derivatives are used to track aggregation kinetics via excimer fluorescence (λ ~480 nm). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products